molecular formula C13H13NO5S B15108900 3-[(Furan-2-ylmethyl)sulfamoyl]-4-methylbenzoic acid

3-[(Furan-2-ylmethyl)sulfamoyl]-4-methylbenzoic acid

Cat. No.: B15108900
M. Wt: 295.31 g/mol
InChI Key: ALIMYPWONWDTMY-UHFFFAOYSA-N
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Description

3-[(Furan-2-ylmethyl)sulfamoyl]-4-methylbenzoic acid is an organic compound with the molecular formula C12H11NO5S. It is characterized by the presence of a furan ring, a sulfamoyl group, and a benzoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Furan-2-ylmethyl)sulfamoyl]-4-methylbenzoic acid typically involves the reaction of 4-methylbenzoic acid with furan-2-ylmethylamine in the presence of a sulfonylating agent. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-[(Furan-2-ylmethyl)sulfamoyl]-4-methylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-[(Furan-2-ylmethyl)sulfamoyl]-4-methylbenzoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(Furan-2-ylmethyl)sulfamoyl]-4-methylbenzoic acid involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity. Additionally, the furan ring can interact with hydrophobic pockets within proteins, enhancing binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(Furan-2-ylmethyl)sulfamoyl]-4-methylbenzoic acid is unique due to the presence of both a furan ring and a sulfamoyl group, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H13NO5S

Molecular Weight

295.31 g/mol

IUPAC Name

3-(furan-2-ylmethylsulfamoyl)-4-methylbenzoic acid

InChI

InChI=1S/C13H13NO5S/c1-9-4-5-10(13(15)16)7-12(9)20(17,18)14-8-11-3-2-6-19-11/h2-7,14H,8H2,1H3,(H,15,16)

InChI Key

ALIMYPWONWDTMY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)NCC2=CC=CO2

Origin of Product

United States

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